Product packaging for Vintafolide(Cat. No.:CAS No. 742092-03-1)

Vintafolide

Cat. No.: B1663039
CAS No.: 742092-03-1
M. Wt: 1917.0 g/mol
InChI Key: KUZYSQSABONDME-QRLOMCMNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Vintafolide (also known as EC145) is an investigational small molecule drug conjugate (SMDC) that was developed for targeted cancer therapy . Its molecular weight is 1917.06 g/mol, and its CAS Number is 742092-03-1 . This conjugate is designed to selectively deliver a potent chemotherapeutic agent, desacetylvinblastine monohydrazide (DAVLBH), to cancer cells that overexpress the folate receptor (FR) . The folate receptor, particularly the alpha isoform (FRα), is upregulated on the surface of many aggressive cancer types, including ovarian, non-small cell lung, breast, and kidney cancers, to facilitate the cellular uptake of folates . The mechanism of action involves the folic acid component of this compound binding to the folate receptor on the cancer cell surface . The entire conjugate is then internalized into the cell via receptor-mediated endocytosis . Once inside the cell, the proprietary linker is cleaved, releasing the DAVLBH payload . DAVLBH is a microtubule-destabilizing agent that binds to tubulin, disrupting the formation of the mitotic spindle and ultimately leading to cell cycle arrest and apoptosis . A key research feature of this compound was its co-development with a companion imaging diagnostic, etarfolatide (EC20), which was used to non-invasively identify tumors with high folate receptor expression and thus predict which patients would be most likely to respond to the therapy . While this compound showed promise in early-phase trials, its Phase III PROCEED trial in platinum-resistant ovarian cancer was stopped after an interim analysis indicated it did not meet the pre-specified criteria for improving progression-free survival . Consequently, the application for marketing authorization in Europe was withdrawn . This history makes this compound a compound of significant research interest for studying targeted drug delivery, the role of the folate receptor in oncology, and the development of small molecule-drug conjugates. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C86H109N21O26S2 B1663039 Vintafolide CAS No. 742092-03-1

Properties

CAS No.

742092-03-1

Molecular Formula

C86H109N21O26S2

Molecular Weight

1917.0 g/mol

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-[2-[[[(1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carbonyl]amino]carbamoyloxy]ethyldisulfanyl]ethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C86H109N21O26S2/c1-6-82(129)35-42-36-85(78(127)132-5,64-47(21-26-106(39-42)41-82)46-12-8-9-13-50(46)95-64)49-30-48-57(34-58(49)131-4)105(3)75-84(48)23-27-107-25-11-22-83(7-2,74(84)107)76(125)86(75,130)77(126)103-104-81(128)133-28-29-134-135-40-56(73(123)124)100-70(119)55(33-62(113)114)99-69(118)54(32-61(111)112)98-67(116)51(14-10-24-90-79(87)88)96-68(117)53(31-60(109)110)94-59(108)20-19-52(72(121)122)97-66(115)43-15-17-44(18-16-43)91-37-45-38-92-65-63(93-45)71(120)102-80(89)101-65/h8-9,11-13,15-18,22,30,34,38,42,51-56,74-76,91,95,125,129-130H,6-7,10,14,19-21,23-29,31-33,35-37,39-41H2,1-5H3,(H,94,108)(H,96,117)(H,97,115)(H,98,116)(H,99,118)(H,100,119)(H,103,126)(H,104,128)(H,109,110)(H,111,112)(H,113,114)(H,121,122)(H,123,124)(H4,87,88,90)(H3,89,92,101,102,120)/t42-,51-,52-,53-,54-,55-,56-,74-,75+,76+,82-,83+,84+,85-,86-/m0/s1

InChI Key

KUZYSQSABONDME-QRLOMCMNSA-N

SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NNC(=O)OCCSSCC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NCC1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O)CC)OC)C(=O)OC)O

Isomeric SMILES

CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)NNC(=O)OCCSSC[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)CC[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)NCC1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O)CC)OC)C(=O)OC)O

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NNC(=O)OCCSSCC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NCC1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O)CC)OC)C(=O)OC)O

Pictograms

Irritant; Health Hazard

sequence

XXDRDDX

Synonyms

(2R,3Z,5S,6Z,8S,9Z,11S,12Z,14S,15Z,19S)-5,8,14-tris(carboxymethyl)-2-(((2-((E)-((Z)-(((3aR,3a1S,4R,5S,5aR,10bR)-3a-ethyl-9-((5S,7R,9S)-5-ethyl-5-hydroxy-9-(methoxycarbonyl)-2,4,5,6,7,8,9,10-octahydro-1H-3,7-methano[1]azacycloundecino[5,4-b]indol-9-yl

Origin of Product

United States

Mechanistic Elucidation of Vintafolide Cellular and Molecular Action

Folate Receptor Binding Specificity and Affinity

The initial and most critical step in Vintafolide's mechanism is its specific and high-affinity binding to folate receptors on the surface of target cells. This interaction is primarily governed by the folic acid component of the conjugate.

This compound is engineered to bind with high affinity to the folate receptor (FR), a glycoprotein (B1211001) that is frequently overexpressed in various cancer types. merck.comhealthbooktimes.org There are three main isoforms of the receptor, designated alpha (α), beta (β), and gamma (γ). nih.gov The alpha isoform, FRα, is the most extensively studied and serves as the principal target for this compound. nih.gov The folic acid moiety of this compound acts as a stable, high-affinity ligand for FRα. nih.gov

Preclinical studies have demonstrated that this compound binds to FRα with high affinity, a critical factor for its potent and specific antitumor activity. nih.gov The binding affinity of this compound for the folate receptor is potent, with a dissociation constant (Kd) reported to be approximately 0.1 nM. nih.gov This is only slightly less than the affinity of natural folic acid for the receptor. nih.gov The specificity of this interaction is highlighted by findings that an excess of free folic acid can completely block the cellular uptake and activity of this compound, confirming that its action is mediated through the receptor. nih.govaacrjournals.org While FRα is the primary target, FRβ is another isoform expressed in certain normal tissues like the placenta and spleen, as well as in some myeloid leukemia cells. nih.gov

CompoundTarget ReceptorRelative Binding AffinityDissociation Constant (Kd)Reference
Folic AcidFRα1.0~0.1 nM nih.gov
This compoundFRα0.47 (relative to Folic Acid)~0.1 nM nih.gov

Mammalian cells have multiple systems for folate uptake, including the folate receptors (FRs), the reduced folate carrier (RFC), and the proton-coupled folate transporter (PCFT). nih.govaacrjournals.org The RFC is ubiquitously expressed in most tissues and is the primary transporter for antifolate drugs such as methotrexate. nih.govnih.govnih.gov The PCFT is typically active in acidic environments. nih.govaacrjournals.org

A crucial aspect of this compound's design and specificity is its exclusive reliance on the folate receptor for cellular entry. aacrjournals.org Research utilizing specialized cell lines engineered to express only one of these transport systems has definitively shown that this compound is not a substrate for either the RFC or the PCFT. aacrjournals.orgresearchgate.net Studies confirmed that no significant transport of this compound occurred via RFC or PCFT, even under pH conditions optimized for their respective activities (pH 7.2 for RFC and pH 5.5 for PCFT). aacrjournals.org This selective uptake mechanism distinguishes this compound from traditional antifolates and contributes to its targeted action against FR-positive cells, while sparing cells that rely on RFC or PCFT for folate uptake. nih.govamegroups.org

TransporterSubstrate Status for this compoundPrimary FunctionReference
Folate Receptor (FR)Yes (High-affinity)Receptor-mediated endocytosis of folates. nih.govaacrjournals.org
Reduced Folate Carrier (RFC)NoPrimary transporter for reduced folates and antifolates at neutral pH. nih.govaacrjournals.orgresearchgate.net
Proton-Coupled Folate Transporter (PCFT)NoFolate transport in acidic environments. aacrjournals.orgresearchgate.net

Folate Receptor-Mediated Endocytosis Pathway

Once this compound binds to FRα, it triggers a natural cellular process known as receptor-mediated endocytosis, which internalizes the drug conjugate into the target cell. amegroups.orgwikipedia.org

Following the high-affinity binding event, the cell membrane engulfs the this compound-FRα complex, forming an intracellular vesicle called an endosome. nih.govnih.gov This process sequesters the entire drug conjugate inside the cell, still bound to the receptor. nih.gov This endocytic pathway is a highly efficient mechanism for cellular uptake. nih.gov After delivering its cargo, the folate receptor is typically recycled back to the cell surface, where it can bind to another molecule of this compound, allowing the process to repeat. nih.govnih.gov

The environment within the endosome is naturally acidic (pH ~5.0-6.0) compared to the extracellular environment (pH ~7.4). nih.govresearchgate.netmdpi.com This low-pH environment is a key trigger in the release of this compound's cytotoxic payload. The acidic conditions cause a conformational change in the folate receptor, leading to the dissociation of the this compound conjugate from the receptor itself. nih.govnih.gov

The release of the active drug, DAVLBH, is facilitated by a specially designed linker that connects it to the folic acid targeting moiety. nih.gov This linker contains a disulfide bond that is stable in the bloodstream but is susceptible to cleavage in the reductive environment of the endosome. nih.govnih.gov Intracellular reducing agents, such as glutathione (B108866), cleave the disulfide bond. researchgate.net This cleavage initiates a self-immolative chemical reaction that efficiently liberates the free DAVLBH drug within the endosome. nih.govnih.gov

StepProcessKey FactorsReference
1. BindingThis compound binds to FRα on the cell surface.High-affinity interaction (Kd ~0.1 nM). nih.gov
2. InternalizationThe this compound-FRα complex is engulfed by the cell membrane.Receptor-mediated endocytosis. nih.govwikipedia.org
3. Endosomal TraffickingThe complex is contained within an endosome.Formation of an intracellular vesicle. nih.gov
4. DissociationThis compound separates from the FRα.Acidic pH of the endosome. nih.govnih.gov
5. Payload ReleaseThe disulfide linker is cleaved, releasing DAVLBH.Reductive environment (e.g., glutathione). nih.govresearchgate.net

Intracellular Pharmacodynamics of the Released DAVLBH Moiety

Once the DAVLBH payload is liberated from the folic acid conjugate within the endosome, it must exit this vesicle to reach its intracellular target in the cytosol. Being a lipid-soluble molecule, DAVLBH is able to diffuse across the endosomal membrane into the cytoplasm. nih.govnih.gov

DAVLBH is a potent derivative of the vinca (B1221190) alkaloid vinblastine. newdrugapprovals.org The primary mechanism of action for vinca alkaloids is the disruption of microtubule dynamics. nih.govnih.gov Microtubules are critical protein polymers that form the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division (mitosis). By binding to tubulin, the protein subunit of microtubules, DAVLBH inhibits their formation. This disruption of the mitotic spindle leads to an arrest of the cell cycle in the M-phase, ultimately preventing the cancer cell from dividing and triggering programmed cell death, or apoptosis. nih.govnewdrugapprovals.org Research on related DAVLBH prodrugs suggests that downstream effects may include the suppression of signaling pathways involved in cell growth and metastasis, such as the AXL/AKT/GSK-3β/β-catenin pathway. nih.gov

Tubulin Binding and Microtubule Dynamics Disruption

The active component of this compound, DAVLBH, is a microtubule-destabilizing agent. nih.gov Like other vinca alkaloids, it acts by interfering with the fundamental process of microtubule assembly and disassembly, which is critical for cell structure and division. nih.gov The primary target of vinca alkaloids is tubulin, the protein subunit that polymerizes to form microtubules. youtube.com

DAVLBH binds to the β-tubulin subunit at a specific site, known as the vinca domain. youtube.com This binding event alters the conformation of the tubulin dimer, preventing it from polymerizing effectively with other dimers. Instead of forming stable microtubules, the binding of the drug can lead to the formation of non-functional crystalline aggregates. youtube.com This action effectively decreases the pool of available tubulin dimers required for microtubule elongation. youtube.com By inhibiting the assembly of new tubulin subunits at the plus ends of microtubules, DAVLBH disrupts the dynamic instability that is essential for their function, particularly in the formation of the mitotic spindle during cell division. nih.govnih.gov

Table 1: Research Findings on Tubulin Binding and Microtubule Disruption

Target MoleculeBinding Site/DomainConsequence of BindingEffect on Microtubule Dynamics
Tubulinβ-tubulin subunit (Vinca Domain)Conformational change in tubulin dimersInhibition of tubulin polymerization
MicrotubulesPlus endFormation of paracrystalline aggregatesDisruption of mitotic spindle formation

Induction of Mitotic Block and Cell Cycle Arrest (e.g., G2/M Phase Arrest)

The disruption of microtubule dynamics directly impacts cell division, or mitosis. Microtubules form the mitotic spindle, a complex apparatus responsible for segregating chromosomes into two daughter cells. When DAVLBH, released from this compound, prevents the proper formation and function of this spindle, the cell is unable to proceed through mitosis. nih.gov

This failure to form a functional mitotic spindle activates a critical cellular surveillance mechanism known as the spindle assembly checkpoint. This checkpoint halts the cell cycle in the G2/M phase, preventing the cell from entering anaphase and attempting to divide with a defective spindle. nih.govnih.gov This G2/M arrest is a protective measure to prevent aneuploidy (an abnormal number of chromosomes), but when the damage is irreparable, it can lead to cell death. nih.gov Studies on other microtubule-targeting agents have shown a significant accumulation of cells in the G2/M phase following treatment, confirming this mechanism of cell cycle arrest. nih.govnih.gov The inability to satisfy the spindle assembly checkpoint leads to a prolonged mitotic block, which is a common outcome for cells treated with vinca alkaloids. nih.gov

Table 2: Research Findings on Mitotic Block and Cell Cycle Arrest

Cellular ProcessPhase of Cell CycleKey Regulatory EventOutcome
MitosisG2/M PhaseActivation of the spindle assembly checkpointMitotic Block
Cell Cycle ProgressionG2/M PhaseInability to form a functional mitotic spindleCell Cycle Arrest

Activation of Apoptotic Signaling Pathways

Prolonged arrest at the G2/M checkpoint is a potent trigger for programmed cell death, or apoptosis. nih.gov Unable to either complete mitosis or repair the microtubule damage, the cell initiates a self-destruction sequence. The cytotoxic effect of this compound is ultimately realized through the activation of these apoptotic pathways. wikipedia.org

The induction of apoptosis by agents that cause mitotic arrest is a complex process that can involve both intrinsic and extrinsic signaling pathways. mdpi.com The intrinsic, or mitochondrial, pathway is a common route. Sustained mitotic arrest can lead to the activation of pro-apoptotic proteins from the Bcl-2 family, such as Bax. cellsignal.com These proteins increase the permeability of the mitochondrial membrane, causing the release of cytochrome c into the cytoplasm. mdpi.com Cytochrome c then participates in the formation of the apoptosome, which activates a cascade of effector caspases, enzymes that dismantle the cell, leading to its death. mdpi.comcellsignal.com This cascade represents the final step in the mechanism of action for this compound's cytotoxic payload.

Table 3: Research Findings on Apoptotic Signaling Pathway Activation

TriggerKey PathwayMediatorsCellular Result
Prolonged Mitotic ArrestIntrinsic (Mitochondrial) PathwayBcl-2 family proteins (e.g., Bax), Cytochrome cCaspase Activation
Caspase ActivationCaspase CascadeEffector CaspasesApoptosis (Programmed Cell Death)

Preclinical Pharmacological Activity and Efficacy Assessments of Vintafolide

In Vitro Cytotoxicity and Antiproliferative Potency

The preclinical evaluation of vintafolide has demonstrated its potent and specific antitumor activity against cancer cells that express the folate receptor alpha (FRα). researchgate.netnih.gov

This compound's cytotoxic effects are dose-dependent in cell lines known to express the folate receptor. researchgate.netnih.gov Studies have shown that in FR-positive cancer cell lines, such as KB cells, this compound exhibits significant antiproliferative activity. The activity is directly related to the level of FR expression on the cell surface. This targeted delivery mechanism allows for potent cytotoxicity against these specific cancer cells. Research has also established that MDA-MB-231 breast cancer cells overexpress the folate receptor. researchgate.net

The specificity of this compound for FR-expressing cells is highlighted by its comparative lack of activity against FR-negative cell lines. researchgate.net For instance, in studies involving the 4T1 mouse xenograft model, which has low FR expression, the uptake and efficacy of folate-targeted therapies are significantly reduced. researchgate.net This resistance in FR-negative cells underscores the receptor-dependent mechanism of action of this compound. researchgate.net

The potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the activity of the target by 50%. For FR-positive cells, this compound demonstrates IC50 values in the single-digit nanomolar range, indicating high potency. researchgate.netnih.gov This potent activity is competitively blocked by the presence of excess free folic acid, further confirming that the drug's entry into the cells and subsequent cytotoxic effect are mediated by the folate receptor. researchgate.net Cells that lack the folate receptor are resistant to this compound's effects. researchgate.net

Table 1: In Vitro Activity of this compound in Selected Cancer Cell Lines This table is interactive. You can sort and filter the data.

Cell Line Cancer Type Folate Receptor (FR) Status This compound IC50 Receptor-Dependent Activity
KB Cervical Carcinoma Positive Low Nanomolar Yes
M109 Lung Carcinoma Positive Low Nanomolar Yes
IGROV Ovarian Carcinoma Positive Not Specified Yes
L1210 Leukemia Positive Not Specified Yes
MDA-MB-231 Breast Cancer Positive Not Specified Yes
J6456 Lymphoma Positive Not Specified Yes
4T1 Breast Cancer Negative High/Inactive No

| CAL51 | Breast Cancer | Negative | Not Specified | No |

In Vivo Antitumor Efficacy in Murine Models

The promising in vitro results for this compound have been supported by in vivo studies in various animal models of cancer. case.edu

In preclinical studies using subcutaneous xenograft models, where human tumors are grown in immunocompromised mice, this compound has shown significant activity against FR-positive tumors. case.edu These models have been instrumental in demonstrating the targeted nature of the drug, showing efficacy in tumors that overexpress the folate receptor, including triple-negative breast cancer xenografts. researchgate.net The specificity for FR-containing cells was also demonstrated in M109 tumor-bearing mice. researchgate.net

Treatment with this compound in murine models with FR-positive tumors has led to significant inhibition of tumor growth. nih.gov In some cases, complete tumor regression has been observed. The antitumor effect is correlated with the level of folate receptor expression in the tumors, providing further evidence for its targeted mechanism of action. These studies have been crucial in establishing the proof-of-concept for this compound as a targeted anticancer agent and have paved the way for its clinical development. nih.gov

Table 2: Mentioned Compounds

Compound Name
This compound
Desacetylvinblastine hydrazide (DAVLBH)
Folic Acid
Etarfolatide
Farletuzumab
Pegylated liposomal doxorubicin (B1662922) (PLD)
Bevacizumab
Cisplatin (B142131)
Carboplatin (B1684641)
Paclitaxel (B517696)
Topotecan (B1662842)
Gemcitabine
Docetaxel (B913)
Ritonavir
Selenofolate

Specificity Validation through Free Folic Acid Competition Studies in Vivo

The specificity of this compound for folate receptor (FR)-expressing cells has been rigorously validated in preclinical in vivo models through competition studies. These experiments are designed to demonstrate that the antitumor effect of this compound is directly mediated by its binding to the folate receptor. This is achieved by co-administering an excess of free, non-conjugated folic acid along with this compound. The underlying principle is that the high concentration of free folic acid will saturate the folate receptors on the tumor cells, thereby preventing this compound from binding and entering the cells.

In studies involving nude mice bearing folate receptor-positive human tumor xenografts, the potent antitumor activity of this compound was completely abrogated when an excess of a benign folate ligand was co-administered. nih.gov This blockade of therapeutic effect provides strong evidence that the cytotoxic activity of this compound is dependent on its interaction with the folate receptor. nih.gov Animals treated with this compound alone showed significant tumor regression, whereas those that also received the competing folic acid showed no significant antitumor response, similar to control groups. nih.gov

This receptor-mediated uptake mechanism has been quantified in similar studies with other folate-targeted agents. For instance, in a study with a folate-conjugated photosensitizer in mice bearing FR-positive colon tumors, co-injection of free folic acid reduced the accumulation of the targeted agent in the tumor by 72%. acs.org This competitive inhibition confirms that the uptake is a specific, receptor-mediated process. acs.org The lack of significant antitumor activity in the presence of excess folic acid demonstrates the high specificity of this compound for its intended molecular target. nih.gov

Table 1: In Vivo Specificity of this compound in the Presence of Excess Folic Acid

Treatment GroupTumor ModelObserved Antitumor ActivityConclusion
This compound (EC145)FR-Positive Human Tumor XenograftSignificant antitumor activity, leading to complete responses and cures. nih.govActivity is mediated through the intended target.
This compound (EC145) + Excess Free Folic AcidFR-Positive Human Tumor XenograftNo significant antitumor activity observed. nih.govFolic acid competes for receptor binding, blocking drug uptake and efficacy.

Preclinical Evaluation of this compound Dosing Schedules and Regimen Optimization

Optimizing the dosing schedule is a critical step in maximizing the therapeutic potential of an anticancer agent. Preclinical studies were conducted to determine the most effective administration regimen for this compound, balancing efficacy and tolerability. nih.gov These evaluations compared different dosing schedules while keeping the total cumulative dose consistent across the treatment arms. nih.gov

Research using a KB human nasopharyngeal cancer xenograft model, which overexpresses the folate receptor, was instrumental in this optimization process. nih.gov In these studies, various administration schedules were tested to identify the one that produced the greatest antitumor effect. The findings revealed that the efficacy of this compound is highly dependent on the frequency of its administration. nih.govnih.gov

A more frequent, lower-dose schedule was found to be significantly more effective than less frequent, higher-dose regimens. nih.govnih.gov Specifically, a regimen of once-daily administration for five consecutive days (qdx5) resulted in the most profound antitumor response, achieving a 100% cure rate in the KB tumor model with a fixed total dose. nih.govnih.gov This was superior to schedules where the same total dose was administered as a single injection per week or three times per week. nih.gov This enhanced efficacy is thought to be due to the natural recycling mechanism of the folate receptor, where frequent dosing keeps sustained pressure on the tumor cells. nih.gov These preclinical findings were crucial in guiding the design of subsequent clinical trials. nih.gov

Table 2: Preclinical Efficacy of this compound with Different Dosing Regimens in a KB Tumor Model

Dosing ScheduleTotal Cumulative DoseOutcome
Once Daily for 5 Days (qdx5)Fixed (e.g., 12 µmol/kg) nih.govMost effective; resulted in complete responses and a high rate of cures (100%). nih.govnih.gov
Thrice-Weekly InjectionsEquivalent to qdx5 schedule nih.govLess effective than the qdx5 schedule. nih.gov
Single-Injection-per-WeekEquivalent to qdx5 schedule nih.govLess effective than the qdx5 schedule. nih.gov

Investigation of Vintafolide in Preclinical Combination Strategies

Theoretical Basis for Rational Multi-Agent Combinations in Experimental Oncology

The primary hypothesis was that such combinations could produce synergistic or at least additive antitumor effects. nih.gov By targeting the folate receptor (FR), which is overexpressed in a variety of cancers, vintafolide delivers its cytotoxic payload directly to cancer cells. wikipedia.orgnih.gov This targeted mechanism was thought to complement the mechanisms of other non-targeted agents, leading to enhanced cancer cell death. aacrjournals.org The potential for this compound to remain associated with tumor cells for extended periods due to its high affinity for the FR provides a sustained therapeutic pressure that could be beneficially combined with other cytotoxic agents. aacrjournals.org This led to the systematic preclinical evaluation of this compound in combination with several classes of established anticancer drugs against FR-positive cancer models. nih.govaacrjournals.org

Preclinical Assessment of this compound with Established Anti-Cancer Agents in Folate Receptor-Positive Models

Preclinical studies were designed to test the hypothesis that combining this compound with standard chemotherapeutic agents could enhance efficacy. nih.gov These investigations utilized a range of folate receptor (FR)-positive cancer models, including in vitro studies with cell lines such as KB, M109, IGROV, and L1210, and in vivo assessments in mice bearing various FR-expressing tumors. nih.govaacrjournals.org The established anti-cancer agents evaluated in combination with this compound included pegylated liposomal doxorubicin (B1662922) (PLD), cisplatin (B142131), carboplatin (B1684641), paclitaxel (B517696), docetaxel (B913), topotecan (B1662842), and irinotecan (B1672180). nih.gov

To validate that the enhanced efficacy of this compound combinations was due to its targeted delivery mechanism, comparative studies were conducted. nih.gov These studies contrasted the effects of this compound-based combinations with those using untargeted vinca (B1221190) alkaloids, specifically desacetylvinblastine hydrazide (DAVLBH), which is the vinca alkaloid component of this compound, and vindesine (B1683056), the vinca alkaloid most structurally similar to DAVLBH. nih.govaacrjournals.org

In in vitro tests where doxorubicin was combined with either DAVLBH or vindesine, the results showed less-than-additive antitumor effects. nih.govaacrjournals.org This was in stark contrast to the synergistic and additive effects observed with the this compound-doxorubicin combination. nih.gov Similarly, in vivo studies revealed that the significant therapeutic benefits, including complete responses and cures seen with this compound combinations, were not replicated when combinations of pegylated liposomal doxorubicin (PLD) with untargeted DAVLBH or vindesine were used. nih.govaacrjournals.org These findings underscore that the folate-targeted nature of this compound is critical for the superior performance of its combination therapies. nih.gov

The combination of this compound and doxorubicin was extensively studied in preclinical models. nih.gov In vitro assessments using isobologram plots and combination index values were performed on several FR-expressing cell lines. nih.govaacrjournals.org A strong synergistic activity was specifically identified when this compound was combined with doxorubicin against KB cells. nih.govaacrjournals.org In other cell lines, such as M109, IGROV, and L1210, the combination produced no less-than-additive effects. nih.govaacrjournals.org

In vivo experiments, which often utilized pegylated liposomal doxorubicin (PLD) for its clinical relevance, consistently showed that the combination of this compound and PLD produced a far greater antitumor effect than either agent used alone. nih.govmerck.comresearchgate.net These preclinical results demonstrated significant improvements, including complete tumor responses in animal models, providing a strong basis for evaluating this specific combination in clinical trials for platinum-resistant ovarian cancer. nih.govnih.govmerck.com

This compound was evaluated in preclinical models in combination with platinum-based chemotherapies, which are a cornerstone of treatment for many cancers, including ovarian cancer. nih.govimrpress.com The agents tested included both cisplatin and carboplatin. nih.govnih.gov In vivo studies conducted in mice bearing FR-positive tumors demonstrated that combining this compound with these platinum compounds resulted in a significantly greater antitumor effect compared to the activity of the single agents. nih.govaacrjournals.org These encouraging preclinical findings highlighted the potential for using this compound to enhance the efficacy of standard platinum-based regimens in FR-positive cancers. aacrjournals.org

The therapeutic potential of combining this compound with taxanes was also investigated in preclinical settings. nih.gov In vivo studies paired this compound with either paclitaxel or docetaxel against FR-positive tumor models. nih.govaacrjournals.org The results of these studies showed that the combination therapies produced a much greater antitumor effect, including complete responses and cures in some models, than what was observed with single-agent treatment with either this compound or the taxanes alone. nih.govaacrjournals.org Preliminary data from a study involving docetaxel also suggested a clinically meaningful improvement in efficacy endpoints with the combination. nih.gov These findings supported the continued investigation of this compound-taxane combinations. aacrjournals.org

Preclinical evaluation extended to combining this compound with topoisomerase inhibitors, another important class of anticancer agents. nih.gov this compound was tested in combination with topotecan and irinotecan in FR-positive tumor models. nih.govaacrjournals.org The in vivo results were consistent with other combination studies, showing that the dual-agent therapies yielded a far greater antitumor effect than the administration of either this compound or the topoisomerase inhibitors by themselves. nih.govaacrjournals.org Another folate-targeted agent, EC1456, also showed significantly greater antitumor effect when combined with topotecan, further supporting the rationale for this combination approach. nih.gov

Preclinical Combination Findings for this compound

Combination AgentCancer Model(s)Key FindingCitation(s)
Doxorubicin / PLD KB, M109, IGROV, L1210 cells; In vivo tumor modelsStrong synergy in KB cells; Additive effects in others; Greater in vivo antitumor effect with cures. nih.gov, aacrjournals.org
Cisplatin In vivo FR-positive tumor modelsFar greater antitumor effect compared with single agents. nih.gov, aacrjournals.org
Carboplatin In vivo FR-positive tumor modelsFar greater antitumor effect compared with single agents. nih.gov, aacrjournals.org
Paclitaxel In vivo FR-positive tumor modelsFar greater antitumor effect compared with single agents. nih.gov, aacrjournals.org
Docetaxel In vivo FR-positive tumor modelsFar greater antitumor effect with complete responses and cures. nih.gov, aacrjournals.org
Topotecan In vivo FR-positive tumor modelsFar greater antitumor effect compared with single agents. nih.gov, aacrjournals.org
Irinotecan In vivo FR-positive tumor modelsFar greater antitumor effect compared with single agents. nih.gov, aacrjournals.org
DAVLBH + Doxorubicin In vitro cell linesLess-than-additive antitumor effects. nih.gov, aacrjournals.org
Vindesine + Doxorubicin In vitro cell linesLess-than-additive antitumor effects. nih.gov, aacrjournals.org

Quantitative Analysis of Drug Interactions (e.g., Isobologram Analysis, Combination Index Values)

Quantitative methods are essential for determining the nature of the interaction between two or more therapeutic agents. The isobologram analysis and the closely related Combination Index (CI) method, developed by Chou and Talalay, are standard approaches to quantify whether a combination results in synergistic (greater than expected), additive (as expected), or antagonistic (less than expected) effects. aacrjournals.org

Preclinical in vitro studies have systematically evaluated the interaction of this compound with doxorubicin, the active component of pegylated liposomal doxorubicin (PLD), across a panel of folate receptor-positive (FR-positive) cancer cell lines. The results of these analyses, which are based on the concentrations of each drug required to inhibit cell growth by 60% (IC60), have been used to generate isobolograms and calculate CI values. aacrjournals.org

In these analyses, a CI value of less than 1 indicates synergy, a value equal to 1 suggests an additive effect, and a value greater than 1 points to antagonism. aacrjournals.org The combination of this compound and doxorubicin demonstrated strong synergistic activity in KB human cervical cancer cells, with a calculated Combination Index of 0.510. aacrjournals.org Synergy was also observed in M109 lung carcinoma cells (CI = 0.632), and to a lesser extent in RAW macrophage-like cells (CI = 0.767) and J6456 lymphoma cells (CI = 0.914). aacrjournals.org In IGROV and L1210 cancer cell lines, the combination showed an additive effect. aacrjournals.org

In contrast, when the non-targeted vinca alkaloid components, desacetylvinblastine hydrazide (DAVLBH) or vindesine, were combined with doxorubicin, the interactions were found to be less than additive, highlighting the critical role of folate receptor-mediated targeting in the observed synergy with this compound. aacrjournals.org

Interactive Data Table: Combination Index (CI) of this compound and Doxorubicin in Various Cell Lines

Cell LineCancer TypeCombination Index (CI)Interaction
KBHuman Cervical Cancer0.510Strong Synergy
M109Murine Lung Carcinoma0.632Synergy
RAWMurine Macrophage-like0.767Synergy
J6456Murine Lymphoma0.914Synergy
IGROVHuman Ovarian CancerAdditiveAdditive
L1210Murine LeukemiaAdditiveAdditive

Observation of Synergistic Antitumor Effects in Preclinical Models and Underlying Mechanistic Insights

The mechanistic basis for these synergistic effects is believed to be multifactorial. A key component is the targeted delivery of this compound to FR-positive cancer cells. aacrjournals.org The high affinity of this compound for the folate receptor and the slow recycling rate of the receptor may lead to the retention of the drug within the tumor cell for extended periods, potentially spanning multiple mitotic phases. aacrjournals.org

Cell cycle analysis of KB cells treated with this compound and doxorubicin provides further mechanistic insight. As a vinca alkaloid, the cytotoxic payload of this compound, DAVLBH, functions as a cell-cycle-specific agent that disrupts microtubule formation during the M phase of mitosis. aacrjournals.orgnih.gov Studies have shown that doxorubicin also induces an accumulation of cells in the G2/M phase. aacrjournals.org When KB cells were treated with this compound and doxorubicin in combination, a significantly greater accumulation of cells in the G2/M phase was observed compared to treatment with either drug alone. aacrjournals.org This suggests that the two agents cooperate to enhance mitotic arrest, leading to a greater level of cell death. aacrjournals.org

The synergy appears to be dependent on both the level of FR expression and the intrinsic sensitivity of the cancer cells to DAVLBH. aacrjournals.org The targeted nature of this compound is crucial, as combinations of non-targeted vinca alkaloids with doxorubicin did not produce the same synergistic benefits. aacrjournals.org These preclinical findings provided a strong rationale for the clinical evaluation of this compound in combination therapies for patients with FR-positive tumors. aacrjournals.orgaacrjournals.org

Mechanisms of Resistance to Folate Receptor Targeted Therapeutics in Experimental Systems

Cellular Adaptive Responses Leading to Resistance to Vintafolide

This compound is a conjugate of folic acid and a vinca (B1221190) alkaloid derivative, desacetylvinblastine hydrazide (DAVLBH), designed to specifically target cancer cells overexpressing the folate receptor (FR). wikipedia.orgnih.gov The mechanism involves the binding of the folate portion of this compound to the FR, leading to the internalization of the drug conjugate into the cell through endocytosis. wikipedia.orgnih.gov Once inside the cell, the linker is cleaved, releasing the cytotoxic DAVLBH payload, which disrupts microtubule formation and leads to cell death. wikipedia.orgnih.govresearchgate.net However, as with many targeted therapies, cancer cells can develop resistance to this compound through various adaptive mechanisms.

Alterations in Folate Receptor Expression, Localization, or Internalization Efficiency

A primary mechanism of resistance to this compound involves alterations in the target itself, the folate receptor. The expression of FRα is a critical determinant of this compound's efficacy, and cells lacking the receptor are inherently resistant. nih.gov

Key research findings on FR alterations include:

Downregulation of FR Expression: Studies have shown that a reduction in the number of folate receptors on the cell surface can lead to decreased this compound uptake and subsequent resistance. This can occur through various regulatory mechanisms affecting gene expression or protein stability.

Subcellular Localization: The folate receptor is typically located on the apical surface of polarized epithelial cells. nih.gov Alterations in its localization, such as mis-sorting to other cellular compartments, could render it inaccessible to this compound circulating in the bloodstream.

Impaired Internalization: Even with adequate receptor expression, defects in the endocytic machinery responsible for internalizing the receptor-drug complex can confer resistance. This can involve mutations or altered expression of proteins involved in clathrin-mediated endocytosis, the primary pathway for FR internalization.

Mechanism Description Impact on this compound Efficacy
FRα Downregulation Decreased synthesis or increased degradation of the folate receptor protein.Reduced binding sites for this compound, leading to lower intracellular drug concentration.
Altered Subcellular Localization Mislocalization of FRα from the cell surface to intracellular compartments.This compound cannot access and bind to the receptor.
Inefficient Internalization Defects in the endocytosis process, preventing the uptake of the this compound-FRα complex.The drug remains outside the cell and cannot exert its cytotoxic effect.

Changes in Intracellular Drug Metabolism or Efflux Pathway Activation

Once this compound enters the cell, its cytotoxic payload, DAVLBH, must be released and remain at a sufficient concentration to be effective. Resistance can emerge from alterations in intracellular processes that either inactivate the drug or actively pump it out of the cell.

Drug Metabolism: While the primary mechanism of DAVLBH release is through cleavage of the linker within the endosome, cellular enzymes could potentially metabolize and inactivate the drug. For instance, increased activity of detoxifying enzymes like glutathione (B108866) S-transferases could conjugate and neutralize the active drug. oaepublish.com

Efflux Pump Activation: A well-established mechanism of multidrug resistance in cancer is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1). These pumps can actively transport a wide range of chemotherapeutic agents, including vinca alkaloids, out of the cell, thereby reducing their intracellular concentration and effectiveness. High levels of P-glycoprotein expression have been shown to result in resistance to this compound. mdpi.com

Compensatory Signaling Pathway Activation to Bypass this compound's Action

Cancer cells can develop resistance by activating alternative signaling pathways that promote survival and proliferation, thereby compensating for the cytotoxic effects of this compound. nih.govnih.gov The payload of this compound, DAVLBH, is a microtubule inhibitor that induces cell cycle arrest and apoptosis. Resistance can arise if the cell upregulates pro-survival pathways that counteract these effects.

Examples of compensatory signaling pathways include:

Upregulation of Anti-Apoptotic Proteins: Overexpression of anti-apoptotic proteins from the Bcl-2 family can inhibit the mitochondrial pathway of apoptosis, which is often triggered by microtubule-disrupting agents.

Activation of Pro-Survival Kinases: Pathways such as the PI3K/Akt/mTOR and the Ras/Raf/MEK/ERK pathways are central regulators of cell growth, survival, and proliferation. oaepublish.compharmacytimes.com Hyperactivation of these pathways, through mutations or other mechanisms, can provide a strong survival signal that overrides the death signal from this compound. pharmacytimes.com

STAT3 Pathway Activation: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a key regulator of genes involved in proliferation, survival, and invasion. nih.govmdpi.com Its persistent activation can promote resistance to various cancer therapies by upregulating anti-apoptotic and pro-proliferative genes. mdpi.com

Pathway Function in Resistance Potential Downstream Effectors
PI3K/Akt/mTOR Promotes cell survival, growth, and proliferation. oaepublish.compharmacytimes.comBad, mTOR, NF-κB
Ras/Raf/MEK/ERK Regulates cell proliferation and survival. pharmacytimes.comCyclin D1, Bcl-2
STAT3 Induces expression of genes involved in proliferation and survival. mdpi.comBcl-xL, Mcl-1, Cyclin D1

Preclinical Strategies and Research Approaches for Overcoming this compound Resistance

Addressing the challenge of this compound resistance requires innovative preclinical research focused on both preventing the emergence of resistance and treating resistant tumors.

Combination Therapies: A key strategy is to combine this compound with other therapeutic agents that target the identified resistance mechanisms. reachmd.com For example:

Inhibitors of Efflux Pumps: Co-administration of P-glycoprotein inhibitors could restore this compound sensitivity in resistant cells overexpressing this transporter.

Targeting Compensatory Pathways: Combining this compound with inhibitors of the PI3K/Akt or STAT3 pathways could block the pro-survival signals that enable cells to tolerate the drug. mdpi.com

Development of Second-Generation Folate-Targeted Drugs: Research is ongoing to design new folate-drug conjugates with improved properties, such as:

Linkers with Different Cleavage Mechanisms: This could bypass resistance mechanisms related to altered endosomal pH or specific enzyme activities.

Payloads with Different Mechanisms of Action: Using cytotoxic agents that are not substrates for common efflux pumps or that induce cell death through alternative pathways could be effective against this compound-resistant cells.

Biomarker-Driven Patient Selection: The use of companion diagnostics, such as the imaging agent etarfolatide (99mTc-etarfolatide), allows for the selection of patients whose tumors express high levels of the folate receptor, increasing the likelihood of a positive response. nih.govnih.govnih.gov Further research into biomarkers that predict resistance could help to stratify patients for combination therapies or alternative treatments. frontiersin.org

Advanced Preclinical Models: The development and use of more sophisticated preclinical models, such as patient-derived xenografts (PDXs) and three-dimensional organoid cultures, can better recapitulate the heterogeneity and complexity of human tumors. xtalks.com These models are invaluable for studying the evolution of resistance and for testing novel therapeutic strategies to overcome it.

Structure Activity Relationship Sar Studies and Analog Development of Vintafolide

Modulation of Cytotoxic Payload Moiety in Folate Conjugates

The choice of the cytotoxic agent is critical to the efficacy of a targeted drug conjugate. Research in the context of folate conjugates has explored both variations within the vinca (B1221190) alkaloid class and the introduction of entirely different classes of cytotoxic agents.

SAR studies were performed to determine if other vinca alkaloids could be substituted for DAVLBH within the Vintafolide structure. nih.gov A series of folate-vinca alkaloid conjugates were synthesized using the same hydrophilic spacer and disulfide linker system but with different payloads. Analogs were created with derivatives of vincristine, vindesine (B1683056), and vinorelbine (B1196246). nih.govresearchgate.net

These conjugates were screened in vitro against folate receptor (FR)-positive cells and tested for in vivo anti-tumor activity against FR-positive tumor xenografts. The results demonstrated that the choice of vinca alkaloid is critical for biological activity. Among the tested conjugates, only those containing DAVLBH, the payload in this compound, exhibited potent and meaningful biological activity. nih.govresearchgate.net Folate conjugates constructed with vincristine, vindesine, or vinorelbine analogs failed to produce significant cytotoxic or anti-tumor effects in these preclinical models. nih.gov This highlights a stringent structural requirement for the vinca alkaloid component in the context of this specific SMDC design.

Table 1: Preclinical Activity of Folate-Vinca Alkaloid Conjugates

Cytotoxic Payload Conjugate Activity (In Vitro & In Vivo)
Desacetylvinblastine hydrazide (DAVLBH) Active
Vincristine Analog Meaningful biological activity not observed
Vindesine Analog Meaningful biological activity not observed
Vinorelbine Analog Meaningful biological activity not observed

Data sourced from structure-activity relationship studies. nih.govresearchgate.net

To broaden the therapeutic potential and overcome potential resistance to vinca alkaloids, researchers have developed folate conjugates with payloads from different mechanistic classes. These include potent agents like tubulysins, mitomycins, and epothilones.

Tubulysins: EC1456 is a folate conjugate of a potent tubulysin (B8622420) B hydrazide. aacrjournals.orgnih.gov This conjugate, built with a spacer and linker system composed of all D-amino acids to enhance stability, demonstrated curative anti-tumor activity in preclinical models of FR-positive human xenografts. aacrjournals.orgnih.gov Notably, EC1456 was highly active against tumor models that had developed resistance to this compound, cisplatin (B142131), and paclitaxel (B517696), indicating its potential to treat drug-resistant cancers. nih.govresearchgate.net

Mitomycins: Folate has been conjugated to Mitomycin C (MMC), a DNA cross-linking agent. An early conjugate, EC72, used a disulfide linker and showed efficacious, FR-specific anti-tumor activity. nih.govresearchgate.net A more advanced version, EC118, incorporated both a reducible disulfide bond and an acid-labile hydrazone bond in its linker. This dual-release mechanism resulted in a greater number of tumor regressions in preclinical models compared to the single-linker conjugate, EC72. nih.govresearchgate.net

Epothilones: BMS-753493 is a folate conjugate of a potent epothilone (B1246373) analog (BMS-748285), which acts as a microtubule stabilizer. nih.govresearchgate.net The conjugate was designed for tumor-specific delivery and demonstrated preferential distribution to FR-positive tumors over FR-negative tumors in preclinical models, supporting the targeted delivery concept. nih.govresearchgate.net

Table 2: Examples of Non-Vinca Alkaloid Folate Conjugates

Conjugate Payload Class Key Preclinical Finding
EC1456 Tubulysin Curative activity in this compound-resistant tumor models. nih.govresearchgate.net
EC118 Mitomycin (DNA-crosslinker) Dual disulfide/hydrazone linker led to more tumor regressions than single-linker version. nih.gov

| BMS-753493 | Epothilone (Microtubule stabilizer) | Demonstrated preferential distribution to FR-positive tumors. nih.gov |

Investigation of Hydrophilic Spacer Modifications and their Impact on Conjugate Properties

The hydrophilic peptide spacer in this compound (composed of Asp-Arg-Asp-Asp-Cys) is crucial for the conjugate's aqueous solubility, allowing for intravenous administration without requiring solubilizing agents. nih.gov Studies were conducted to evaluate the impact of modifying this spacer. nih.gov Researchers synthesized analogs where some or all of the naturally occurring (S)-configured amino acids in the spacer were substituted with alternatives. The findings revealed that these substitutions did not lead to a significant change in the in vitro or in vivo potency of the conjugates. nih.gov This suggests that while the hydrophilic nature of the spacer is critical, the specific amino acid sequence can be varied without a major loss of anti-tumor activity, offering flexibility in design. In other targeted systems, the length and charge of spacers have been shown to influence pharmacokinetic properties like liver and kidney uptake. nih.govresearchgate.net

Characterization of Cleavable Linker System Variations and Release Kinetics

The linker connecting the payload to the targeting ligand is a critical determinant of an SMDC's success. It must remain stable in circulation to prevent premature drug release and then efficiently cleave to release the active drug inside the target cell. nih.govnih.gov this compound utilizes a disulfide-containing, self-immolative linker designed for cleavage in the reducing environment of the endosome. nih.gov

The importance of this design was demonstrated in SAR studies where the disulfide linker was replaced with a more stable, non-bioreleasable thioether-based linker. nih.gov These thioether analogs failed to produce any meaningful biological activity in vitro or in vivo, confirming that efficient payload release is essential for efficacy. nih.gov

Further comparisons were made between this compound (EC145), with its disulfide linker, and an earlier analog, EC140, which used an acid-labile acyl hydrazone linker. nih.gov In comparative preclinical tests, both conjugates showed FR-specific activity, but the disulfide-linked EC145 was found to be more active and better tolerated than the hydrazone-linked EC140. nih.gov This led to more durable and complete tumor responses, establishing the superiority of the disulfide release mechanism for this particular scaffold. Disulfide linkers are designed to be cleaved by the high intracellular concentrations of glutathione (B108866), a mechanism that provides selective payload release within the target cell.

Table 3: Impact of Linker Variation on Folate Conjugate Activity

Linker Type Conjugate Example Cleavage Mechanism Preclinical Activity Outcome
Disulfide (Reducible) This compound (EC145) Glutathione reduction Potent and well-tolerated; superior to hydrazone linker. nih.gov
Hydrazone (Acid-labile) EC140 Low pH in endosome Active, but less potent and less tolerated than EC145. nih.gov

Design and Preclinical Evaluation of Novel Multi-Drug Folate Conjugates (e.g., EC0225)

To potentially increase efficacy and combat drug resistance, a novel multi-drug folate conjugate, EC0225, was developed. nih.gov This "first-in-class" agent was constructed by attaching two different cytotoxic drugs, a vinca alkaloid (DAVLBH) and a mitomycin unit, to a single folate targeting molecule via a hydrophilic spacer and two separate disulfide-containing linkers. nih.govresearchgate.net This design aims to deliver a dual-pronged attack to the cancer cell.

In preclinical studies, EC0225 demonstrated potent, dose-responsive in vitro activity. nih.gov In vivo, it produced curative activity against FR-positive syngeneic and xenograft tumors. nih.gov Impressively, multiple complete responses and cures were achieved even in mice bearing very large (up to 750 mm³) tumors. nih.gov This promising preclinical activity supported the selection of EC0225 as a clinical development candidate, and it entered Phase 1 trials in 2007 for patients with advanced malignancies. nih.govveeva.com

Development of this compound Analogs with Enhanced Preclinical Pharmacological Profiles (e.g., EC0489 with modified clearance)

Despite the potent activity of this compound (EC145), efforts were made to further optimize its pharmacological profile. A second-generation analog, EC0489, was developed with modifications to the spacer aimed at reducing off-target toxicities believed to be caused by a non-folate receptor-mediated liver clearance process. researchgate.net

EC0489 was designed with a novel saccharopeptidic spacer, substituting the classical oligopeptide structure with an amino acid modified with a sugar side chain. researchgate.net This modification was intended to alter the molecule's clearance properties. Preclinical pharmacokinetic studies were conducted in both rats and dogs to compare EC0489 with this compound. researchgate.net

The results showed that both compounds had a similar rapid distribution phase. However, EC0489 exhibited a significantly altered elimination profile. The clearance rate for EC0489 was notably increased, and its elimination half-life was reduced by approximately 4-fold compared to this compound in both species. researchgate.net This enhanced clearance profile was achieved while maintaining the original anti-tumor potency of the conjugate. researchgate.net

Table 4: Comparative Pharmacokinetics of this compound (EC145) and EC0489 in Dogs

Compound Distribution Half-life (t½α, min) Elimination Half-life (t½β, min) Clearance (mL/min/kg)
This compound (EC145) 1.8 ± 0.6 63 ± 14 13 ± 2.6
EC0489 2.1 ± 0.3 16 ± 4.1 54 ± 11

Data represents mean ± S.D. from preclinical studies in dogs. researchgate.net

Advanced Research Methodologies for Vintafolide Investigation

Quantitative Receptor Binding Assays for Folate Receptors

A cornerstone in the development of vintafolide is the quantitative assessment of its binding affinity to its molecular target, the folate receptor (FR). Preclinical studies have confirmed that this compound binds to the FRα isoform with high affinity. nih.govresearchgate.net Quantitative radioligand binding assays are a key methodology used to determine the expression of folate receptors in various carcinomas and normal tissues. oncotarget.comnih.gov These assays typically involve incubating cell membranes or tissue homogenates with a radiolabeled form of folic acid or a folate-targeted compound. By measuring the amount of bound radioligand, researchers can quantify the number of receptors present.

This methodology is crucial for this compound research as FRα expression is a critical determinant of its activity. nih.gov Such assays have demonstrated that this compound's folate component serves as a stable, high-affinity ligand for the FR, with a dissociation constant (Kd) in the nanomolar range, ensuring potent and selective targeting of FR-positive cells. nih.gov

In Vitro Cell Proliferation and Viability Assays (e.g., Cell growth inhibition studies)

To evaluate the cytotoxic effects of this compound, researchers employ a variety of in vitro cell proliferation and viability assays. These studies are fundamental to establishing the compound's potency and its specificity for cancer cells that overexpress the folate receptor. Common methods include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) metabolic assay and Trypan Blue exclusion assays, which measure cell viability and proliferation. researchgate.net

In these studies, FR-positive cancer cell lines are treated with varying concentrations of this compound to determine its dose-dependent effects. Research has consistently shown that this compound possesses highly potent and specific antitumor activity against FRα-positive tumors. nih.gov Its cytotoxicity is dose-dependent, with the concentration that inhibits 50% of cell growth (IC50) typically falling in the single-digit nanomolar range for FR-expressing cell lines. nih.govaacrjournals.org These assays confirm that the targeted delivery of the cytotoxic payload, desacetylvinblastine hydrazide (DAVLBH), is contingent on FR expression, as cells lacking the receptor are significantly less sensitive to the drug.

Table 1: Representative In Vitro Cytotoxicity of this compound
Cell LineFolate Receptor (FR) StatusAssay TypeReported IC50Reference
KB (human nasopharyngeal carcinoma)PositiveGrowth InhibitionLow Nanomolar Range aacrjournals.orgnih.gov
Various FR-positive cell linesPositiveGrowth InhibitionSingle-digit Nanomolar nih.gov

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is an indispensable tool for dissecting the cellular mechanisms of action of this compound. nih.govresearchgate.net The drug's cytotoxic component, DAVLBH, is a vinca (B1221190) alkaloid that functions by disrupting the formation of microtubules, which are essential for creating the mitotic spindle during cell division. nih.govnih.gov This interference with mitosis leads to cell cycle arrest and, ultimately, programmed cell death (apoptosis).

Researchers use flow cytometry to analyze these effects quantitatively. By staining cells with DNA-binding dyes like propidium (B1200493) iodide (PI) or DAPI, the distribution of cells across the different phases of the cell cycle (G0/G1, S, and G2/M) can be measured. bdbiosciences.com Treatment with this compound is expected to cause an accumulation of cells in the G2/M phase, indicative of a mitotic block. nih.govresearchgate.net To further pinpoint this, cells can be co-stained with antibodies against proteins specific to mitosis, such as phospho-histone H3. nih.govresearchgate.net

Furthermore, flow cytometry is used to detect apoptosis through methods like Annexin V and PI co-staining. researchgate.netnih.gov Annexin V binds to phosphatidylserine, a lipid that flips to the outer plasma membrane during early apoptosis, while PI enters cells with compromised membranes, a feature of late apoptosis or necrosis. bdbiosciences.com This allows for the differentiation and quantification of live, early apoptotic, and late apoptotic cell populations following this compound treatment. researchgate.net

Establishment and Characterization of Folate Receptor-Expressing and -Deficient Cell Lines

To rigorously validate that this compound's anticancer activity is specifically mediated by the folate receptor, researchers utilize paired cell lines that are genetically engineered to either express or lack the receptor. This is a critical step to distinguish targeted effects from non-specific cytotoxicity. These models are often created by taking a parental cell line with low or no FR expression and transfecting it to create a stable, FR-overexpressing sub-line. aacrjournals.org

Conversely, FR-positive cell lines can be modified to reduce or knock out receptor expression. By comparing the cytotoxic effects of this compound on both the FR-expressing and FR-deficient (or parental) cell lines, its on-target specificity can be unequivocally demonstrated. aacrjournals.org Studies have shown that FR-overexpressing cells are highly sensitive to this compound, whereas their FR-deficient counterparts are not, confirming that the drug's entry into the cell and subsequent cytotoxic effect are dependent on the presence of the folate receptor. aacrjournals.org These cell line models are also invaluable for investigating mechanisms of resistance. aacrjournals.org

Development and Utilization of Murine Xenograft and Syngeneic Tumor Models for Efficacy Studies

To assess the in vivo efficacy of this compound, researchers rely on murine tumor models. The most common are xenograft models, where human cancer cell lines known to be FR-positive, such as KB cells, are implanted into immunocompromised mice. nih.govresearchgate.net These models allow for the evaluation of the drug's anti-tumoral effect in a living system. In preclinical studies using xenografts of FRα-positive nasopharyngeal KB cells, intravenously administered this compound demonstrated an excellent anti-tumoral effect, with some studies reporting complete tumor responses in a majority of the subjects. nih.gov

Syngeneic models, which involve implanting mouse tumor cells (like J6456 murine lymphoma) into immunocompetent mice of the same genetic background, are also used. nih.govnih.gov These models are particularly useful for studying the interaction between the therapeutic agent and the host immune system. More advanced patient-derived xenograft (PDX) models, where tumor tissue is taken directly from a patient and implanted into a mouse, are increasingly used to better reflect the heterogeneity and architecture of human cancers. nih.gov These animal models are crucial for optimizing dosing schedules and providing the preclinical efficacy data required to advance to human clinical trials. nih.gov

Table 2: Examples of Murine Models in this compound Research
Model TypeCell/Tumor OriginPurposeKey FindingsReference
Subcutaneous XenograftHuman nasopharyngeal KB cells (FR-positive)Efficacy AssessmentExcellent anti-tumoral effect; complete responses observed. nih.gov
Subcutaneous XenograftJ6456 murine lymphoma cells (FR-positive)Efficacy AssessmentDemonstrated in vivo anti-tumor activity. nih.gov
Patient-Derived Xenograft (PDX)Primary patient tumorsEfficacy in clinically relevant modelsReflects complexity and heterogeneity of human tumors. nih.gov

Molecular Imaging Techniques for Folate Receptor Expression in Research Models (e.g., applications of Etarfolatide as a research tool for FR status)

A key innovation in the development of this compound was the concurrent development of a companion diagnostic imaging agent, etarfolatide (99mTc-etarfolatide). wikipedia.orgnih.gov Etarfolatide is a technetium-99m labeled folate conjugate that enables non-invasive, whole-body imaging of FR expression using single-photon emission computed tomography (SPECT). nih.govfirstwordpharma.com

In the context of research, etarfolatide serves as a powerful tool in preclinical models. It allows for the in vivo verification of FR expression in xenograft or syngeneic tumors before and during treatment with this compound. This imaging technique can confirm that the tumor models express the target receptor and can be used to assess how receptor expression might change in response to therapy. By correlating the imaging signal from etarfolatide with the therapeutic response to this compound, researchers can strengthen the link between FR expression and drug efficacy. nih.gov This methodology was later translated directly into clinical trials to select patients whose tumors were FR-positive and therefore most likely to benefit from this compound therapy. nih.govfirstwordpharma.comsnmjournals.org

Immunohistochemical Staining and Western Blotting for Molecular Pathway Analysis (e.g., phospho-histone H3 for mitotic block)

To confirm the molecular mechanism of action of this compound at the tissue and protein level, immunohistochemistry (IHC) and Western blotting are employed. These techniques are used on tumor samples harvested from in vivo models or on cell line pellets from in vitro experiments.

Since the DAVLBH component of this compound induces a mitotic block, IHC can be used to visualize the downstream effects in tumor tissue. nih.govnih.gov A key marker for this analysis is phospho-histone H3 (pHH3), a protein that is specifically phosphorylated during mitosis. nih.govnih.gov An increase in the number of pHH3-positive cells in this compound-treated tumors compared to controls provides direct visual evidence of cell cycle arrest at the M-phase. nih.gov

Western blotting can be used to quantify changes in the expression levels of specific proteins. For instance, it can be used to confirm FRα expression levels in different cell lines or to analyze the expression of proteins involved in apoptosis (e.g., cleaved caspases, PARP) or cell cycle regulation, further corroborating the pathways affected by this compound. researchgate.net Together, IHC and Western blotting provide crucial validation of the molecular events initiated by this compound's engagement with the folate receptor and subsequent payload release.

Isobolographic Analysis for Synergistic Drug Combination Studies

Isobolographic analysis is a robust methodology used in pharmacology to evaluate the interaction between two or more drugs. amegroups.orgresearchgate.net This method determines whether the combined effect of the drugs is synergistic (greater than the sum of their individual effects), additive (equal to the sum of their individual effects), or antagonistic (less than the sum of their individual effects). amegroups.orgresearchgate.net The analysis is graphically represented by an isobologram, where the doses of two drugs required to produce a specific effect are plotted on the x- and y-axes. nih.gov A straight line connecting the single-agent doses that produce the effect represents additivity. pipelinereview.com Data points falling below this line indicate synergy, while points above suggest antagonism. pipelinereview.comnih.gov

A key metric derived from this analysis is the Combination Index (CI), which provides a quantitative measure of the interaction. drugbank.com A CI value less than 1 indicates synergy, a CI equal to 1 signifies an additive effect, and a CI greater than 1 points to antagonism. pipelinereview.com This methodology is crucial for identifying drug combinations that could offer enhanced therapeutic efficacy. nih.govaacrjournals.org

Detailed Research Findings

Preclinical research has systematically employed isobolographic analysis to investigate the synergistic potential of this compound with various standard-of-care chemotherapeutic agents. A pivotal study evaluated this compound in combination with doxorubicin (B1662922) (the active component of pegylated liposomal doxorubicin), cisplatin (B142131), carboplatin (B1684641), paclitaxel (B517696), docetaxel (B913), topotecan (B1662842), and irinotecan (B1672180) against a panel of folate receptor (FR)-positive tumor models. aacrjournals.orgnih.gov

In Vitro Synergy with Doxorubicin

The combination of this compound and doxorubicin was assessed across several FR-expressing cell lines. aacrjournals.org Isobologram plots and the calculation of Combination Index (CI) values were used to quantify the nature of the interaction. nih.gov The study revealed strong synergistic activity against KB cells. aacrjournals.orgnih.gov Good synergy was also observed in M109 cells, with lesser synergy in RAW and J6456 cells. aacrjournals.org In IGROV and L1210 cell lines, the combination produced an additive effect. aacrjournals.org

In contrast, when doxorubicin was combined with desacetylvinblastine hydrazide (DAVLBH), the vinca alkaloid payload of this compound, or with vindesine (B1683056), the vinca alkaloid most structurally similar to DAVLBH, the effects were less than additive. nih.gov This highlights that the synergistic interaction is specific to the targeted delivery of the vinca alkaloid via this compound. nih.gov

Table 1: In Vitro Combination Effects of this compound and Doxorubicin

Cell LineCombination Index (CI) Value*Observed Interaction
KB0.510Strong Synergy
M1090.632Synergy
RAW0.767Synergy
J64560.914Slight Synergy/Additive
IGROVNot Reported (Additive)Additive
L1210Not Reported (Additive)Additive

\CI values are mean FIC60 values as reported in the source study. A CI < 1.0 indicates synergy.*

In Vivo Synergistic Antitumor Activity

The combination of this compound with pegylated liposomal doxorubicin (PLD) was particularly effective in the M109 and IGROV tumor models, resulting in 100% of the mice being cured. aacrjournals.org Similarly, combining this compound with cisplatin or carboplatin led to a high percentage of cures in the M109 model. aacrjournals.org The most striking synergistic effect was observed with the this compound and docetaxel combination in the IGROV model, which also resulted in a 100% cure rate. aacrjournals.org

Table 2: In Vivo Synergistic Effects of this compound in Combination Therapies

Combination DrugTumor ModelTumor Growth Delay (T-C, days)Cures (%)
Pegylated Liposomal Doxorubicin (PLD)M109>108.9100
IGROV>108.9100
CisplatinM109>108.980
CarboplatinM109>108.980
PaclitaxelM109>108.960
DocetaxelIGROV>108.9100
TopotecanM109>108.960

Data sourced from Vlahov et al., Clin Cancer Res; 20(8); 2104–14. ©2014 AACR. aacrjournals.org

These preclinical findings underscore the potential of this compound to act synergistically with a range of established chemotherapies, providing a strong rationale for the clinical evaluation of these combination therapies in patients with FR-positive cancers. nih.gov

Compound Reference Table

Compound Name
This compound
Cisplatin
Carboplatin
Desacetylvinblastine hydrazide (DAVLBH)
Docetaxel
Doxorubicin
Irinotecan
Paclitaxel
Pegylated Liposomal Doxorubicin (PLD)
Topotecan

Emerging Research Directions and Academic Opportunities in Folate Targeted Therapies

In-depth Characterization of Folate Receptor Isoform-Specific Interactions with Vintafolide and Analogs (e.g., FRα, FRβ, FRγ)

The folate receptor (FR) family comprises several isoforms, primarily FRα, FRβ, and FRγ, which exhibit distinct expression patterns and cellular roles. nih.gov this compound's therapeutic strategy is predicated on its ability to bind to these receptors, leveraging them for targeted drug delivery. wikipedia.orgnih.gov

Folate Receptor-α (FRα): This isoform is the most studied target for folate-based therapies and is frequently overexpressed in various epithelial cancers, including ovarian and lung cancer, while having limited expression in normal tissues. nih.govhealthbooktimes.org Preclinical studies have established that this compound binds to FRα with high affinity. nih.gov The binding affinity of this compound for the folate receptor is reported to be slightly less than that of folic acid itself, with a relative affinity of 0.47, ensuring specific targeting of FR-expressing cells. nih.gov This interaction is critical for the subsequent internalization of the drug conjugate via receptor-mediated endocytosis. nih.govwikipedia.org The specificity is further demonstrated by findings that excess free folic acid can completely block this compound's activity, and cells lacking FR expression are resistant to the drug. nih.gov

Folate Receptor-β (FRβ): FRβ is primarily expressed on hematopoietic cells, particularly activated macrophages, and is also found in some malignancies like myelogenous leukemia. nih.gov Its role in solid tumors is less characterized than FRα's, but it represents a potential target in the tumor microenvironment. Research into the specific binding kinetics and internalization efficiency of this compound with FRβ is a key area for academic exploration to understand its potential effects on tumor-infiltrating immune cells and to explore its utility in different cancer types.

Folate Receptor-γ (FRγ): Unlike FRα and FRβ, which are anchored to the cell membrane by a glycophosphatidylinositol (GPI) tail, FRγ is a secreted protein. nih.govnih.gov This fundamental difference means FRγ does not mediate the endocytosis required for this compound's mechanism of action. nih.gov Therefore, direct interaction leading to cellular uptake of this compound via FRγ is not expected. However, research opportunities exist in characterizing any potential indirect roles of FRγ, such as its function as a decoy receptor or its impact on local folic acid concentrations, which could modulate the efficacy of FRα-targeted agents like this compound.

A fourth isoform, FRδ, has been identified but is not well-characterized in human tissues, suggesting a highly restricted expression pattern or that it may be a pseudogene. nih.gov

Exploration of this compound in Additional Preclinical Disease Models Exhibiting Folate Receptor Overexpression

This compound's activity has been evaluated in a range of preclinical models, confirming its dependence on folate receptor expression for anti-tumor efficacy. Initial studies utilized various FR-positive human cancer cell lines to establish its mechanism of action and potency.

In Vitro Cell Line Models:

KB cells: A human oral carcinoma cell line known for high FR expression, frequently used in foundational studies of folate-targeted agents. This compound demonstrated potent, dose-dependent cytotoxicity against KB cells. nih.govnih.gov

IGROV cells: An ovarian cancer cell line that expresses the folate receptor. nih.gov

M109 cells: A lung carcinoma cell line used to establish FR-dependent activity. nih.govnih.gov

L1210 cells: A leukemia cell line used in comparative studies. nih.gov

In Vivo Xenograft Models: The anti-tumor activity of this compound has been confirmed in vivo using mouse xenograft models, where human tumor cells are implanted in immunodeficient mice.

M109 tumor-bearing mice: Studies in BALB/c mice bearing M109 lung carcinoma tumors demonstrated the specificity of this compound for FR-expressing tumors. nih.gov

Ovarian and Non-Small Cell Lung Cancer (NSCLC) Models: this compound has been extensively studied in xenograft models of ovarian and NSCLC, as these cancers have a high incidence of FR overexpression. firstwordpharma.comnih.govnih.gov Approximately 80% of ovarian cancer patients have FR-positive disease. firstwordpharma.com These models were crucial for establishing the therapeutic window and for the development of its companion diagnostic agent, etarfolatide. wikipedia.orgfirstwordpharma.com

Further academic research could explore this compound's efficacy in less common FR-positive malignancies, such as triple-negative breast cancer, endometrial cancer, and certain types of kidney cancer, to broaden its potential therapeutic applications. healthbooktimes.orgnih.gov

Identification of Novel Synergistic Combinations for this compound in Preclinical Settings Based on Mechanistic Understanding

A key direction in preclinical research has been to identify synergistic combinations of this compound with standard-of-care chemotherapeutics. The rationale is that this compound's unique targeted delivery mechanism and distinct cytotoxic payload, a vinca (B1221190) alkaloid, may combine effectively with other agents that have non-overlapping mechanisms of action. nih.gov

A pivotal preclinical study systematically evaluated this compound in combination with several approved anticancer drugs against various FR-positive tumor models. nih.gov The study revealed that the targeted nature of this compound was crucial for the observed synergy. When the untargeted vinca alkaloid payload, Desacetylvinblastine hydrazide (DAVLBH), was combined with the same drugs, the synergistic or additive effects were lost. nih.gov

Below is a summary of the findings from preclinical combination studies:

Combination AgentCell Line(s)Preclinical FindingCitation
Doxorubicin (B1662922) KBStrong Synergistic Activity nih.gov
Doxorubicin M109, IGROV, L1210No Less-Than-Additive Effects nih.gov
Pegylated Liposomal Doxorubicin (PLD) In vivo tumor modelsGreater Antitumor Effect (Complete Responses) nih.gov
Cisplatin (B142131) In vivo tumor modelsGreater Antitumor Effect nih.gov
Carboplatin (B1684641) In vivo tumor modelsGreater Antitumor Effect nih.gov
Paclitaxel (B517696) In vivo tumor modelsGreater Antitumor Effect nih.gov
Docetaxel (B913) In vivo tumor modelsGreater Antitumor Effect nih.gov
Topotecan (B1662842) In vivo tumor modelsGreater Antitumor Effect nih.gov
Irinotecan (B1672180) In vivo tumor modelsGreater Antitumor Effect nih.gov

Application of Computational Biology and Artificial Intelligence in Folate-Targeted Conjugate Design and Optimization

The design of effective small-molecule drug conjugates (SMDCs) like this compound is a complex, multi-parameter challenge involving the targeting ligand, the linker, and the cytotoxic payload. nih.gov Computational biology and artificial intelligence (AI) offer powerful tools to rationalize and accelerate this process.

Molecular Modeling and Simulation: Computational techniques, such as molecular dynamics simulations, are being used to study the binding of folate and its derivatives to folate receptors at an atomic level. youtube.com These simulations can help describe the molecular structure of folate-like ligands and characterize their interaction with the receptor's binding pocket. youtube.com This understanding is crucial for designing novel folate analogs with optimized binding affinities. Furthermore, modeling can be applied to the linker component of the conjugate, which is critical for ensuring stability in circulation and efficient cleavage inside the target cell. nih.govresearchgate.net

AI in Drug Combination Prediction: Emerging AI platforms are being developed to predict the clinical outcomes of drug combinations from preclinical data. arxiv.org Models like MADRIGAL use multimodal data, including compound structure, pathway information, and cell viability data, to forecast drug-drug interactions and potential efficacy. arxiv.org Such tools could be applied to virtually screen thousands of potential combination therapies for this compound, identifying the most promising synergistic partners for further preclinical testing and helping to prioritize clinical trial designs. arxiv.org

Systems Biology Approaches to Understanding Folate Pathway Dynamics and this compound Response in Disease Models

A systems biology approach seeks to understand the broader network of interactions that govern a cell's response to a drug, rather than focusing on a single target in isolation. For this compound, this involves integrating multiple layers of biological information to create a comprehensive model of its mechanism of action and the factors that determine sensitivity or resistance.

Modeling the Complete Drug Pathway: A systems-level understanding of this compound would model the entire therapeutic process. This begins with its binding to folate receptors on the cell surface, followed by internalization through endocytosis. nih.govwikipedia.org Inside the cell, the model would account for the acidic environment of the endosome and the presence of reducing agents like glutathione (B108866), which cleave the disulfide linker to release the active DAVLBH payload. nih.govresearchgate.net Finally, the model would incorporate the interaction of DAVLBH with microtubules, leading to cell cycle arrest and apoptosis.

Integrating Cellular Metabolism: The efficacy of this compound is intrinsically linked to the cell's folate metabolism. Folic acid is essential for the synthesis of nucleotides required for DNA replication, making it critical for rapidly dividing cancer cells. healthbooktimes.org A systems biology model would analyze how this compound activity is influenced by the expression levels of various folate pathway enzymes and transporters.

Connecting to Signaling Pathways: Recent research has shown that the folate receptor is not just a passive transporter but can also initiate intracellular signaling. For instance, FRα can interact with other proteins to activate pathways like JAK-STAT, which are associated with cancer progression. nih.gov A systems approach would investigate how this compound's binding to FRα might modulate these signaling cascades and how that, in turn, affects the tumor cell's fate. By integrating these diverse datasets—receptor dynamics, drug activation, metabolic state, and signaling networks—systems biology offers a powerful framework for identifying biomarkers of response and uncovering novel mechanisms of resistance to this compound and other folate-targeted therapies.

Q & A

Q. How are conflicting preclinical and clinical data on this compound’s toxicity profiles reconciled?

  • Methodological Answer :
  • Comparative toxicogenomics : Cross-species analysis of liver and renal toxicity pathways using RNA-seq .
  • Adverse event (AE) harmonization : Mapping preclinical AEs to MedDRA terms for clinical trial alignment .
  • Dose-escalation frameworks : Modified Fibonacci designs to identify maximum tolerated doses (MTDs) missed in animal models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.